molecular formula C18H36Cl2 B14275005 1,18-Dichlorooctadecane CAS No. 137117-17-0

1,18-Dichlorooctadecane

Cat. No.: B14275005
CAS No.: 137117-17-0
M. Wt: 323.4 g/mol
InChI Key: RWDNVAYFEUJBJV-UHFFFAOYSA-N
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Description

1,18-Dichlorooctadecane is a linear aliphatic compound with the molecular formula C₁₈H₃₆Cl₂, featuring terminal chlorine atoms at both ends of an 18-carbon chain. This structure confers high lipophilicity, enabling strong interactions with lipid membranes and influencing its role in biochemical pathways, particularly lipid metabolism . Its long hydrocarbon chain contributes to low solubility in polar solvents and a high melting point compared to shorter-chain analogs. Applications span industrial uses, such as surfactant synthesis, and research contexts where its lipid-like properties are leveraged to study membrane dynamics or enzymatic interactions.

Properties

CAS No.

137117-17-0

Molecular Formula

C18H36Cl2

Molecular Weight

323.4 g/mol

IUPAC Name

1,18-dichlorooctadecane

InChI

InChI=1S/C18H36Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2

InChI Key

RWDNVAYFEUJBJV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCl)CCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,18-Dichlorooctadecane can be synthesized through the chlorination of octadecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet (UV) light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or hexane.

    Reaction Time: Several hours to ensure complete chlorination.

Industrial Production Methods

Industrial production of 1,18-Dichlorooctadecane follows similar principles but on a larger scale. The process involves continuous flow reactors where octadecane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,18-Dichlorooctadecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to octadecane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 1,18-dihydroxyoctadecane or other substituted derivatives.

    Reduction: Formation of octadecane.

    Oxidation: Formation of 1,18-octadecanediol or octadecanoic acid.

Scientific Research Applications

1,18-Dichlorooctadecane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and as a model compound for studying the behavior of chlorinated hydrocarbons.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,18-Dichlorooctadecane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. The pathways involved include:

    Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.

    Oxidative Stress: Generation of reactive oxygen species (ROS) through metabolic processes.

    Membrane Disruption: Integration into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural variations among dichlorinated alkanes significantly alter their physical, chemical, and biological behaviors. Below is a systematic comparison:

Structural and Functional Comparisons

Compound Name Molecular Formula Chain Length Halogen Type Substituent Position Key Properties/Applications
1,18-Dichlorooctadecane C₁₈H₃₆Cl₂ 18-C Cl 1,18 (terminal) High lipophilicity; lipid metabolism studies
1,16-Dichlorohexadecane C₁₆H₃₂Cl₂ 16-C Cl 1,16 (terminal) Shorter chain; reduced membrane integration
1,16-Dibromohexadecane C₁₆H₃₂Br₂ 16-C Br 1,16 (terminal) Higher molecular weight; enhanced reactivity in SN2 reactions
1-Chlorooctadecane C₁₈H₃₇Cl 18-C Cl 1 (mono-substituted) Lower reactivity; precursor in surfactant synthesis
6,7-Dichlorooctadecanoic acid C₁₈H₃₄Cl₂O₂ 18-C Cl 6,7 (internal) Carboxylic acid group; pharmaceutical intermediates

Key Comparison Metrics

Chain Length
  • Longer Chains (e.g., 18-C) : Higher melting points and lower solubility in polar solvents due to increased van der Waals interactions. 1,18-Dichlorooctadecane integrates more effectively into lipid bilayers than 1,16-Dichlorohexadecane, making it preferable for membrane-related studies .
  • Shorter Chains (e.g., 16-C) : Improved solubility in organic solvents and faster diffusion rates in biological systems.
Halogen Type
  • Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability make 1,16-Dibromohexadecane more reactive in nucleophilic substitutions compared to its chloro analogs. However, chlorine’s lower molecular weight may favor applications requiring reduced steric hindrance .
Substituent Position
  • Terminal vs. Internal Chlorines: Terminal chlorines in 1,18-Dichlorooctadecane enhance reactivity in elimination or substitution reactions. In contrast, internal chlorines (e.g., 6,7-Dichlorooctadecanoic acid) limit accessibility, reducing chemical versatility but enabling specialized roles in drug design .
Number of Halogen Atoms
  • Di- vs. Mono-Substituted: 1-Chlorooctadecane’s single chlorine atom reduces its polarity and reactivity compared to 1,18-Dichlorooctadecane, making it less effective in cross-linking reactions but more stable in storage .

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